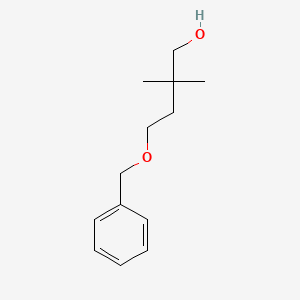

4-(Benzyloxy)-2,2-dimethylbutan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Benzyloxy)-2,2-dimethylbutan-1-ol is a useful research compound. Its molecular formula is C13H20O2 and its molecular weight is 208.301. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Taurine Derivatives

- 4-(Benzyloxy)-2,2-dimethylbutan-1-ol has been utilized in a novel method for protecting sulfonic acids, leading to the synthesis of taurine derivatives. This approach leverages the safety-catch principle, showcasing its utility in chemical synthesis and protection strategies (Seeberger et al., 2007).

Anti-Tubercular Applications

- This compound has been involved in the synthesis of novel derivatives showing significant in vitro anti-tubercular activity against Mycobacterium tuberculosis. This suggests its potential as a scaffold in developing new anti-tubercular drugs (Nimbalkar et al., 2018).

Olfactory Properties in Synthetic Chemistry

- The compound has been used in the synthesis of substances with unique olfactory properties, such as intense marine, spicy-vanillic odors. This application is significant in the field of fragrance and flavor chemistry (Kraft et al., 2010).

Molecular Dynamics and Solid-State Polymorphism

- Research on 2,2-dimethylbutanols, closely related to this compound, has contributed to understanding solid-state polymorphism and molecular dynamics in plastic crystalline phases. This is vital for materials science and physical chemistry (Carignani et al., 2018).

Corrosion Inhibition Properties

- The compound's derivatives have shown effectiveness as corrosion inhibitors, highlighting their potential in material protection and industrial applications (Chafiq et al., 2020).

Hydrogenation and Catalysis Research

- It's been used in research focusing on hydrogenation reactions using copper catalysts, showcasing its relevance in catalysis and chemical synthesis (Paczkowski & Hölderich, 1997).

Pharmaceutical Research

- Although outside the specified interest in drug use and dosage, it's worth noting that compounds related to this compound have been explored for pharmaceutical applications, such as potential anti-diabetic agents (Khurana et al., 2018).

Thermal Decomposition Kinetics

- The kinetics of thermal decomposition of related compounds have been studied, providing insights into reaction mechanisms and stability under various conditions (Shiroudi & Zahedi, 2016).

Mechanism of Action

Target of Action

The specific targets can vary depending on the exact structure and functional groups present in the compound .

Mode of Action

The mode of action of 4-(Benzyloxy)-2,2-dimethylbutan-1-ol involves its interaction with its targets. This compound, like other organic compounds, can undergo various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which can affect its interaction with its targets .

Biochemical Pathways

For example, they can be converted to various intermediates of glycolysis and the citric acid cycle .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other compounds in the environment. For example, the rate of reactions involving this compound can be influenced by the concentration of other reactants and the temperature of the environment .

Properties

IUPAC Name |

2,2-dimethyl-4-phenylmethoxybutan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-13(2,11-14)8-9-15-10-12-6-4-3-5-7-12/h3-7,14H,8-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMHXARSJXRPIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCOCC1=CC=CC=C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Furan-2-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-amine](/img/structure/B2362000.png)

![3-[(4-chlorobenzyl)thio]-7-(3,4-difluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2362001.png)

![1-(4-Fluorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2362003.png)

![3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2362004.png)

![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2362007.png)

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}pyridine-4-carboxamide](/img/structure/B2362010.png)

![Butanoicacid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, (2R)-](/img/structure/B2362015.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea](/img/structure/B2362020.png)